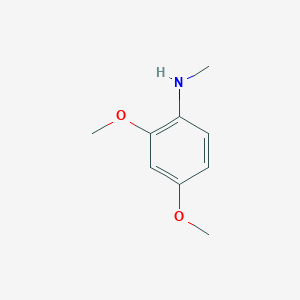

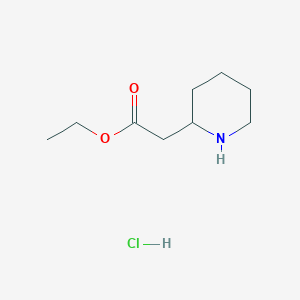

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been described . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

Physical And Chemical Properties Analysis

“Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate” is a solid substance . Its molecular weight is 296.12 g/mol .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Biologically and Pharmaceutically Active Quinoline

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . This compound can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Synthesis of Related Heterocycles

This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .

Synthesis of Heterocyclic Enamines

The compound can be used in a new four-component process that leads readily and efficiently to heterocyclic enamines . This process involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides .

Regioselective Synthesis of Isoxazole Hybrids

This compound can be used in the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . This is achieved via a copper(I) catalyzed one-pot reaction .

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the quinoline ring structure is crucial for its biological activity . The bromine atom at the 7th position and the ethyl ester group at the 4th position may also play significant roles in its interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate are yet to be determined. Given the structural similarity to other quinoline derivatives, it may potentially interact with enzymes or receptors involved in cellular signaling pathways .

Pharmacokinetics

Its molecular weight (29612 g/mol) and lipophilic nature suggest that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under physiological conditions suggests potential for biomedical applications .

properties

IUPAC Name |

ethyl 7-bromo-2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPVWGXBENTGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20740597 | |

| Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

CAS RN |

762260-64-0 | |

| Record name | Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isothiazol-5-ol](/img/structure/B3386769.png)

![2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3386792.png)

![2-[(Cyclohex-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3386809.png)